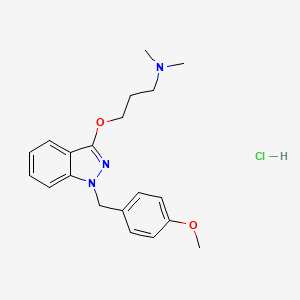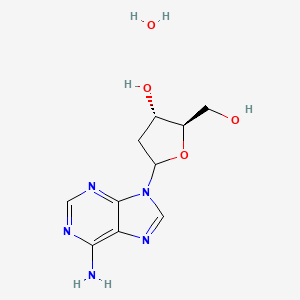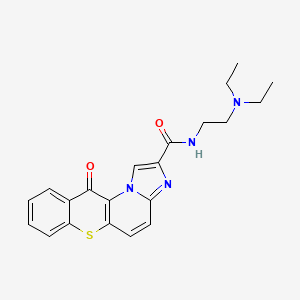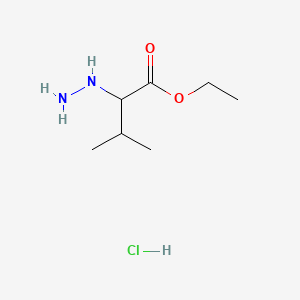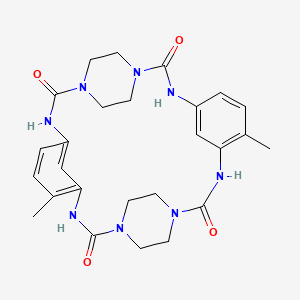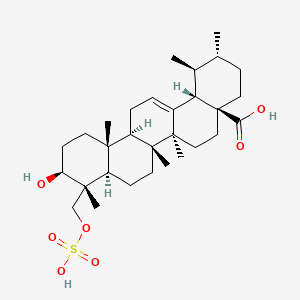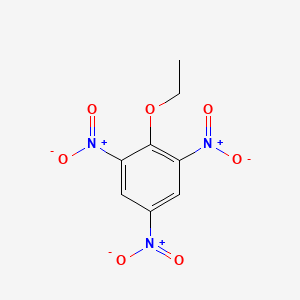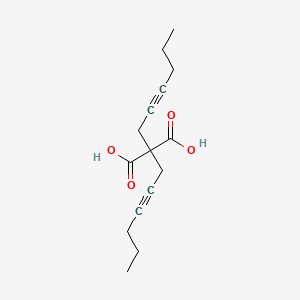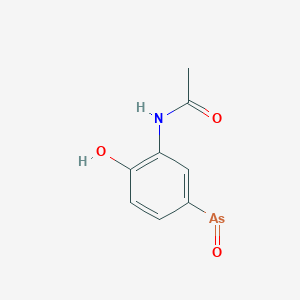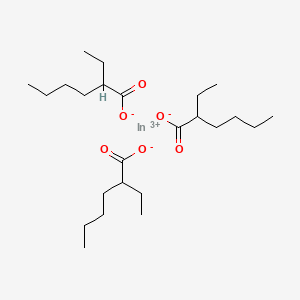
Indium(III) 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula In(C8H15O2)3. It is a yellow to orange liquid that is soluble in organic solvents. This compound is primarily used as a precursor for the deposition of indium oxide thin films, which are essential in various electronic applications, including liquid crystal displays and solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) 2-ethylhexanoate is typically synthesized by reacting indium(III) chloride with 2-ethylhexanoic acid in an organic solvent such as toluene. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity indium metal and 2-ethylhexanoic acid. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Indium(III) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide (In2O3), which is a key material in electronic applications.
Reduction: It can be reduced to metallic indium under specific conditions.
Substitution: It can participate in ligand exchange reactions with other carboxylic acids or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.
Substitution: Involves the use of other carboxylic acids or ligands in an organic solvent.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Metallic indium
Substitution: Various indium carboxylates depending on the ligands used.
Scientific Research Applications
Indium(III) 2-ethylhexanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of indium(III) 2-ethylhexanoate varies depending on its application:
In Bioimaging and Radiopharmaceuticals: It emits Auger electrons, which can cause localized damage to cancer cells, making it useful in targeted cancer therapies.
In Antimicrobial Applications: It disrupts the cellular processes of microorganisms, leading to their death.
In Electronic Applications: It decomposes to form indium oxide, which has excellent electrical conductivity and transparency.
Comparison with Similar Compounds
- Indium(III) acetate
- Indium(III) chloride
- Indium(III) nitrate
Comparison:
- Indium(III) 2-ethylhexanoate vs. Indium(III) acetate: Both are used as precursors for indium oxide, but this compound is preferred for its solubility in organic solvents .
- This compound vs. Indium(III) chloride: Indium(III) chloride is more commonly used in aqueous solutions, while this compound is used in organic solvents .
- This compound vs. Indium(III) nitrate: Indium(III) nitrate is primarily used in aqueous solutions for different applications, whereas this compound is used for thin film deposition .
This compound stands out due to its versatility and effectiveness in various applications, particularly in the field of electronics and medical research.
Properties
CAS No. |
69375-27-5 |
|---|---|
Molecular Formula |
C24H45InO6 |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-ethylhexanoate;indium(3+) |
InChI |
InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
ARHIRDSNQLUBHR-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


